[(4-Tert-butyl-1,3-thiazol-2-yl)methyl](2,2-dimethylpropyl)amine
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Overview
Description
(4-Tert-butyl-1,3-thiazol-2-yl)methylamine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds
Preparation Methods
The synthesis of (4-Tert-butyl-1,3-thiazol-2-yl)methylamine typically involves the reaction of 4-tert-butyl-1,3-thiazole with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the use of a base like N,N-diisopropylethylamine (DIEA) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(4-Tert-butyl-1,3-thiazol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Tert-butyl-1,3-thiazol-2-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Tert-butyl-1,3-thiazol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. For instance, as a ligand in CuAAC reactions, it accelerates reaction rates and suppresses cell cytotoxicity by stabilizing the copper catalyst . In biological systems, its derivatives may exert effects by interacting with cellular enzymes and receptors, leading to antimicrobial or antitumor activities .
Comparison with Similar Compounds
(4-Tert-butyl-1,3-thiazol-2-yl)methylamine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug
Properties
Molecular Formula |
C13H24N2S |
---|---|
Molecular Weight |
240.41 g/mol |
IUPAC Name |
N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H24N2S/c1-12(2,3)9-14-7-11-15-10(8-16-11)13(4,5)6/h8,14H,7,9H2,1-6H3 |
InChI Key |
ITDGORPILXGTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1=NC(=CS1)C(C)(C)C |
Origin of Product |
United States |
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